4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-
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Overview
Description
4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- is a complex organic compound with the molecular formula C8H11NO4. This compound is characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms within the ring system.
Preparation Methods
The synthesis of 4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- can be compared with other similar compounds, such as:
4-Oxa-1-azabicyclo[3.2.0]heptan-7-one: Known for its antitumor activity and structural similarity.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure, often studied for its biological activities.
The uniqueness of 4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one, 2-acetyl-7,7-dimethyl- lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-acetyl-7,7-dimethyl-4,6-dioxa-2-azabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C8H11NO4/c1-4(10)9-5-6(12-7(9)11)13-8(5,2)3/h5-6H,1-3H3 |
InChI Key |
OGRNSYSGVDPVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2C(OC1=O)OC2(C)C |
Origin of Product |
United States |
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